
Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound characterized by its diverse functional groups. This molecule boasts a unique combination of aromatic heterocycles, sulfonamides, and ester functionalities, making it an intriguing subject of study for chemists and biochemists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 5-(furan-2-yl)-1,3,4-oxadiazole through the reaction of furfural with hydrazine hydrate, followed by cyclization with carbon disulfide. The resulting oxadiazole is then coupled with 4-aminophenyl sulfonyl chloride to yield the intermediate 4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl sulfone. This intermediate undergoes esterification with ethyl 1-piperazinecarboxylate under basic conditions to form the final product.
Industrial Production Methods
Scaling up this synthesis for industrial production requires optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and purity. Continuous flow chemistry techniques may be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form corresponding furanone derivatives under oxidative conditions.
Reduction: : Reduction of the sulfone group can yield sulfinyl and sulfide derivatives, with appropriate reducing agents.
Substitution: : The ester and sulfonamide groups are amenable to nucleophilic substitution reactions, producing derivatives with varied side chains.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and controlled temperatures to ensure selective and efficient transformations.
Major Products
The primary products from these reactions include oxidized furanones, reduced sulfoxides and sulfides, and substituted esters or sulfonamides, each offering unique chemical properties and potential applications.
Scientific Research Applications
Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate finds applications in various fields:
Chemistry: : As a building block for the synthesis of more complex molecules and a precursor in organic reactions.
Biology: : Investigated for its potential as a biochemical probe due to its diverse functional groups.
Medicine: : Explored for its pharmacological properties, potentially serving as a lead compound in drug discovery efforts.
Industry: : Utilized in the development of advanced materials and chemical sensors due to its robust chemical structure.
Mechanism of Action
The mechanism by which Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exerts its effects involves interactions with various molecular targets. The furan and oxadiazole rings can engage in pi-stacking interactions with aromatic residues
Properties
IUPAC Name |
ethyl 4-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O7S/c1-2-30-20(27)24-9-11-25(12-10-24)33(28,29)15-7-5-14(6-8-15)17(26)21-19-23-22-18(32-19)16-4-3-13-31-16/h3-8,13H,2,9-12H2,1H3,(H,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWBSVDCSGHVSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
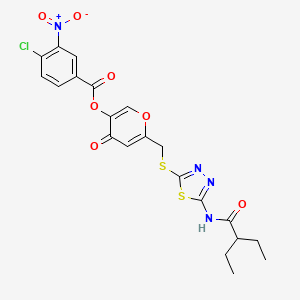
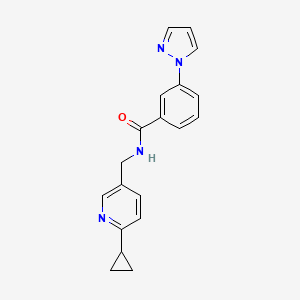
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde](/img/structure/B2360691.png)
![(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2360692.png)
![[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2360693.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2360694.png)
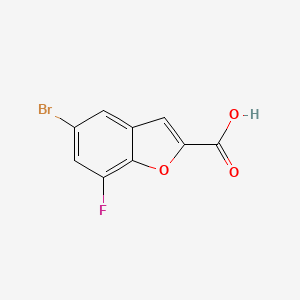
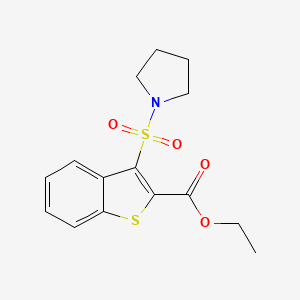
![[(3Z)-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-methylpropanoate](/img/structure/B2360700.png)
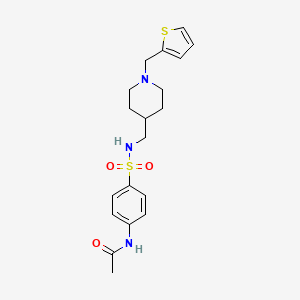
![N1-(4-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2360703.png)
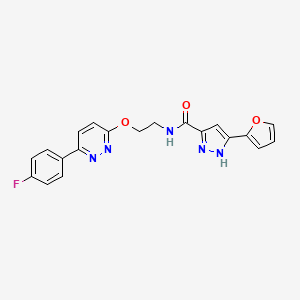
![5-chloro-2-(methylsulfanyl)-N-(2-{[(thiophen-3-yl)methyl]sulfanyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2360708.png)
![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2360710.png)
